(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid
CAS No.: 1303890-60-9
Cat. No.: VC17440257
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid - 1303890-60-9](/images/structure/VC17440257.png)
Specification
CAS No. | 1303890-60-9 |
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Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | (1S,6S,7S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-5-7-8(9(7)13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
Standard InChI Key | GUOCNDJUQRXVIX-CIUDSAMLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1[C@H]2C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2C1C2C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound belongs to the azabicycloalkane family, characterized by a seven-membered bicyclic structure with one nitrogen atom embedded in the ring system. Its IUPAC name reflects the specific stereochemistry at positions 1, 6, and 7, which are all in the S-configuration. The molecular formula is C₁₂H₁₉NO₄, derived from the bicyclo[4.1.0]heptane skeleton (C₇H₁₁N), Boc group (C₅H₉O₂), and carboxylic acid (COOH). Key structural attributes include:
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Bicyclic Core: The azabicyclo[4.1.0]heptane system introduces significant ring strain, influencing reactivity and conformational stability.
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Boc Protective Group: Positioned at the 2-aza site, this group enhances solubility and prevents undesired side reactions during synthesis .
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Carboxylic Acid: The 7-carboxylic acid moiety enables further functionalization, such as amidation or esterification .
A comparison with structurally similar compounds, such as ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate (CAS 1541-27-1), reveals that the Boc group in the target compound provides superior steric protection compared to ethyl esters .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound typically involves stereoselective strategies to control the (1S,6S,7S) configuration. A plausible route, inspired by methods for related azabicyclo compounds , includes:
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Cyclopropanation: Formation of the bicyclo[4.1.0]heptane core via [2+1] cycloaddition or intramolecular C–H insertion.
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Boc Protection: Introduction of the tert-butoxycarbonyl group using Boc anhydride under basic conditions .
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Carboxylic Acid Installation: Oxidation or hydrolysis of a precursor ester or nitrile group at the 7-position .
A critical step involves maintaining stereochemical integrity during cyclopropanation. For example, Kuriyama et al. (2019) demonstrated that chiral auxiliaries or asymmetric catalysis could achieve enantiomeric excesses >90% in analogous systems .
Key Reaction Conditions
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Cyclopropanation: Catalyzed by Rh(II) complexes at 0–25°C in dichloromethane .
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Boc Protection: Conducted with Boc₂O and DMAP in tetrahydrofuran (THF) at reflux.
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Acid Formation: Hydrolysis using LiOH in a THF/water mixture at 50°C .
Stereochemical Considerations
The (1S,6S,7S) configuration imposes distinct conformational constraints on the molecule. Computational modeling (DFT) predicts that the bicyclic core adopts a boat-like conformation, with the Boc group and carboxylic acid occupying equatorial positions to minimize steric strain. This stereochemistry is critical for:
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Biological Activity: Enantiopure azabicyclo compounds often exhibit enhanced binding affinities to biological targets, such as enzymes or receptors .
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Synthetic Utility: The rigid structure serves as a chiral scaffold for constructing complex natural products or pharmaceuticals .
Comparative Analysis with Related Compounds
The target compound’s stereochemical purity and Boc group differentiate it from racemic or ether-containing analogs, enhancing its utility in enantioselective synthesis .
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